

A Comparative Spectroscopic Analysis of 2-Hydroxyisonicotinic Acid and Its Analogs

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Compound of Interest

Compound Name: 2-Hydroxyisonicotinic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **2-hydroxyisonicotinic acid** and its key analogs: 2-chloroisonicotinic acid, 2-aminoisonicotinic acid, and 2-methoxyisonicotinic acid. The information presented is intended to aid in the identification, characterization, and development of new therapeutic agents based on this scaffold.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (NMR, IR, and Mass Spectrometry) for **2-hydroxyisonicotinic acid** and its selected analogs. This data is crucial for confirming the structure and purity of these compounds.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
2-Hydroxyisonicotinic acid	DMSO-d ₆	11.4 (br s, 1H, OH), 7.6 (d, 1H), 6.4 (d, 1H), 6.3 (s, 1H)	165.0, 163.8, 141.5, 118.2, 106.9
2-Chloroisonicotinic acid	DMSO-d ₆	13.8 (br s, 1H, COOH), 8.6 (d, 1H), 7.9 (s, 1H), 7.8 (d, 1H)	165.2, 151.5, 150.8, 141.2, 122.9, 121.4
2-Aminoisonicotinic acid	DMSO-d ₆	7.9 (d, 1H), 6.8 (s, 1H), 6.6 (d, 1H), 6.5 (br s, 2H, NH ₂)	168.2, 159.8, 151.3, 138.5, 109.8, 107.2
2-Methoxyisonicotinic acid	CDCl ₃	8.2 (d, 1H), 7.2 (s, 1H), 7.0 (d, 1H), 4.0 (s, 3H, OCH ₃)	166.5, 164.2, 148.5, 118.0, 110.9, 53.8

Table 2: IR Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. Data is presented in wavenumbers (cm⁻¹).

Compound	Key IR Absorptions (cm ⁻¹)
2-Hydroxyisonicotinic acid	3400-2500 (br, O-H stretch of COOH), 1710 (C=O stretch of COOH), 1640 (C=O stretch of pyridone), 1600, 1550 (C=C and C=N stretching)
2-Chloroisonicotinic acid	3300-2500 (br, O-H stretch of COOH), 1725 (C=O stretch of COOH), 1580, 1550 (C=C and C=N stretching), 780 (C-Cl stretch)
2-Aminoisonicotinic acid	3450, 3340 (N-H stretching), 3200-2500 (br, O-H stretch of COOH), 1680 (C=O stretch of COOH), 1620, 1580 (C=C and C=N stretching)
2-Methoxyisonicotinic acid	3300-2500 (br, O-H stretch of COOH), 2950 (C-H stretch of OCH ₃), 1720 (C=O stretch of COOH), 1600, 1560 (C=C and C=N stretching), 1250 (C-O stretch)

Table 3: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-Hydroxyisonicotinic acid	$C_6H_5NO_3$	139.11	139 (M^+), 122 ($M-OH$) $^+$, 94 ($M-COOH$) $^+$
2-Chloroisonicotinic acid	$C_6H_4ClNO_2$	157.56	157/159 (M^+ , Cl isotope pattern), 140/142 ($M-OH$) $^+$, 112/114 ($M-COOH$) $^+$
2-Aminoisonicotinic acid	$C_6H_6N_2O_2$	138.12	138 (M^+), 121 ($M-OH$) $^+$, 93 ($M-COOH$) $^+$
2-Methoxyisonicotinic acid	$C_7H_7NO_3$	153.13	153 (M^+), 138 ($M-CH_3$) $^+$, 122 ($M-OCH_3$) $^+$, 108 ($M-COOH$) $^+$

Experimental Protocols

Standard protocols for the acquisition of the spectroscopic data presented above are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a standard 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- **1H NMR Acquisition:** The 1H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in ppm relative to the residual solvent peak.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.

- **Data Processing:** The raw data was processed using MestReNova software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples were analyzed directly using a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the sample was placed on the ATR crystal.
- **Instrumentation:** IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- **Acquisition:** Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- **Data Processing:** The resulting interferogram was Fourier-transformed to produce the final IR spectrum.

UV-Visible Spectroscopy

- **Sample Preparation:** A stock solution of the sample was prepared by dissolving approximately 1 mg of the compound in 10 mL of a suitable solvent (e.g., ethanol, methanol). This stock solution was then serially diluted to obtain concentrations in the range of 1-10 $\mu\text{g/mL}$.
- **Instrumentation:** UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 double beam spectrophotometer.
- **Acquisition:** The spectra were scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent used for sample preparation was also used as the blank.
- **Data Analysis:** The wavelength of maximum absorption (λ_{max}) was determined from the resulting spectrum.

Mass Spectrometry

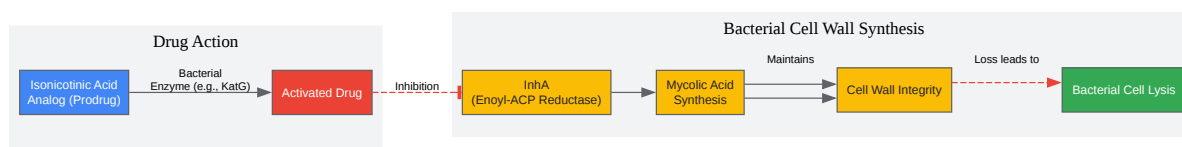
- **Sample Preparation:** Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then introduced

into the mass spectrometer via direct infusion.

- **Instrumentation:** Mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode.
- **Acquisition Parameters:** The capillary voltage was set to 3.0 kV, the sampling cone voltage to 30 V, and the source temperature to 120 °C. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350 °C. Data was acquired over a mass range of m/z 50-500.
- **Data Analysis:** The acquired data was processed using MassLynx software to identify the molecular ion and major fragment ions.

Signaling Pathway and Experimental Workflow

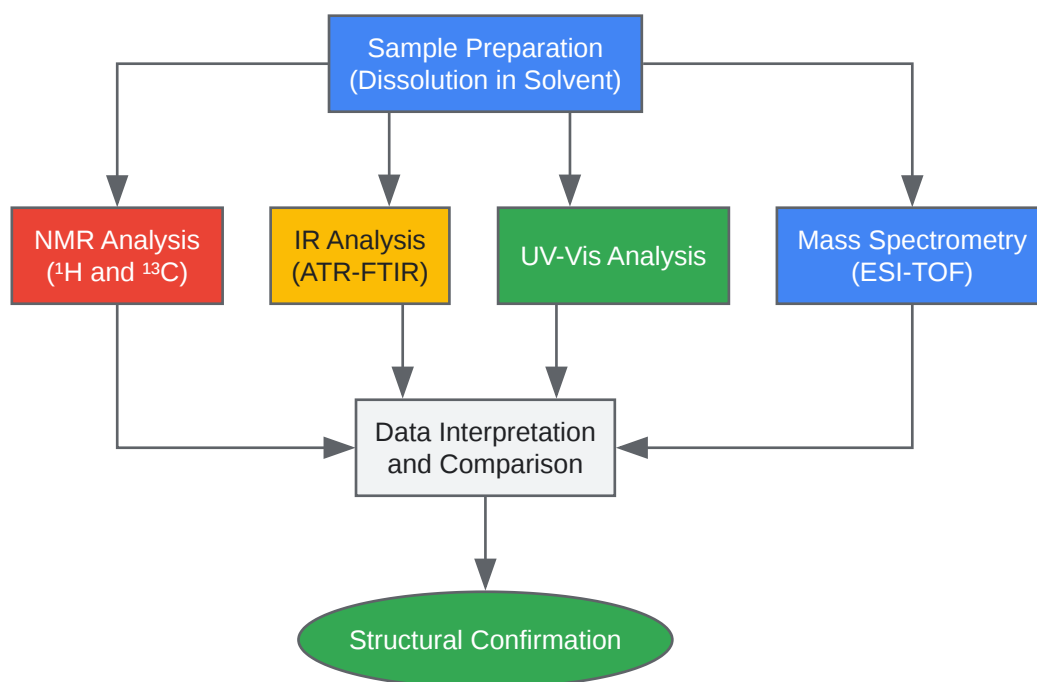
Isonicotinic acid derivatives, such as the widely used anti-tuberculosis drug isoniazid, are known to interfere with essential biological pathways in pathogens. The following diagram illustrates a generalized signaling pathway that can be targeted by such compounds.



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Caption: Generalized signaling pathway for isonicotinic acid analogs.

The following diagram outlines a typical experimental workflow for the spectroscopic analysis of these compounds.



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Caption: Experimental workflow for spectroscopic analysis.

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